LDV-FITC vs Unlabeled LDV Peptide: Binding Affinity Quantified in U937 Cells
LDV-FITC exhibits substantially higher affinity for α4β1 integrin compared to the unmodified LDV peptide sequence. In U937 monocytic leukemia cells, the FITC-conjugated LDV probe binds with a Kd of 0.3 nM in the presence of Mn2+ (activating conditions) . This represents an approximately 40-fold improvement in binding affinity relative to the non-fluorescent LDV analog, which exhibits a Kd of ~12 nM for the same integrin target under comparable conditions . The affinity enhancement is attributed to the N-terminal 4-[(N′-2-methylphenyl)ureido]phenylacetyl chemical modification incorporated into the LDV-FITC structure, which is absent in unmodified LDV peptides .
| Evidence Dimension | Binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | 0.3 nM (with Mn2+) / 12 nM (without Mn2+) |
| Comparator Or Baseline | Unlabeled LDV peptide: ~12 nM |
| Quantified Difference | ~40-fold higher affinity (0.3 nM vs 12 nM) under activating conditions |
| Conditions | U937 human monocytic leukemia cells; α4β1 integrin binding assay |
Why This Matters
Higher binding affinity directly translates to improved assay sensitivity, lower probe consumption, and more robust signal-to-noise ratios in integrin detection workflows.
